molecular formula C4H11O2PS2 B128362 O,O-Diethyl dithiophosphate CAS No. 298-06-6

O,O-Diethyl dithiophosphate

Cat. No.: B128362
CAS No.: 298-06-6
M. Wt: 186.2 g/mol
InChI Key: IRDLUHRVLVEUHA-UHFFFAOYSA-N
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Description

O,O-Diethyl dithiophosphate is an organophosphorus compound with the chemical formula (C₂H₅O)₂P(S)SH. It is a colorless liquid that is often used as an intermediate in the production of organophosphate insecticides, such as Terbufos . This compound is known for its role in various industrial and chemical processes due to its unique chemical properties.

Mechanism of Action

Target of Action

O,O-Diethyl dithiophosphate, also known as diethyl phosphorodithioate, is a key intermediate in the production of organophosphorus pesticides . Its primary targets are the pests that these pesticides are designed to control. The compound interacts with these organisms at a molecular level, disrupting their normal biological functions .

Mode of Action

It is known that organophosphorus compounds generally act by inhibiting the activity of certain enzymes, particularly those involved in the transmission of nerve impulses . This disruption of neural activity can lead to the paralysis and eventual death of the target organism .

Biochemical Pathways

This compound affects the biochemical pathways related to nerve impulse transmission. By inhibiting specific enzymes, it disrupts the normal flow of these impulses, leading to a range of physiological effects . The downstream effects of this disruption can include paralysis and other forms of impaired motor function .

Pharmacokinetics

Like other organophosphorus compounds, it is likely to be absorbed through the skin, lungs, and gastrointestinal tract . Once in the body, it may be distributed to various tissues and metabolized by the liver . The compound and its metabolites are likely to be excreted primarily in the urine .

Result of Action

The result of this compound’s action is the disruption of normal physiological functions in the target organisms, leading to their death . This makes the compound an effective ingredient in pesticides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, temperature, humidity, and pH can affect the compound’s stability and activity . Additionally, the presence of other chemicals in the environment can impact the compound’s effectiveness .

Biochemical Analysis

Biochemical Properties

O,O-Diethyl dithiophosphate plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as acetylcholinesterase, which is crucial for the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound can disrupt normal nerve function, leading to an accumulation of acetylcholine in synapses. This interaction is characterized by the binding of this compound to the active site of the enzyme, preventing it from catalyzing the hydrolysis of acetylcholine .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, the inhibition of acetylcholinesterase by this compound leads to an increase in acetylcholine levels, which can result in continuous stimulation of neurons. This overstimulation can cause symptoms such as muscle twitching, convulsions, and even paralysis. Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by altering the levels of key signaling molecules and enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound acts as an inhibitor of acetylcholinesterase by forming a covalent bond with the serine residue in the enzyme’s active site. This covalent modification prevents the enzyme from hydrolyzing acetylcholine, leading to an accumulation of the neurotransmitter in synapses. The inhibition of acetylcholinesterase by this compound is a key factor in its toxic effects on the nervous system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal storage conditions but can degrade when exposed to high temperatures or acidic conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent inhibition of acetylcholinesterase, leading to prolonged disruptions in nerve function and cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild symptoms such as salivation and decreased locomotor activity. At higher doses, it can lead to severe toxicity, including convulsions, respiratory distress, and death. Studies have shown that the threshold for toxic effects is relatively low, and even moderate doses can result in significant adverse effects on animal health .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the detoxification of organophosphorus compounds. The compound is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation to form more water-soluble metabolites. These metabolites can then be excreted from the body through urine. The metabolic pathways of this compound also involve interactions with cofactors such as glutathione, which aids in the detoxification process .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature and can accumulate in fatty tissues. It is also transported by binding proteins and transporters that facilitate its movement within the body. The distribution of this compound can affect its localization and accumulation in specific tissues, influencing its overall toxicity .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and cell membranes. The compound can interact with various cellular components, including enzymes and proteins, affecting their activity and function. Post-translational modifications, such as phosphorylation, can also influence the targeting and localization of this compound within cells. These interactions play a crucial role in determining the compound’s biochemical and toxicological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: O,O-Diethyl dithiophosphate is typically synthesized by reacting phosphorus pentasulfide with ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

P2S5+4C2H5OH2(C2H5O)2P(S)SH+H2SP₂S₅ + 4C₂H₅OH \rightarrow 2(C₂H₅O)₂P(S)SH + H₂S P2​S5​+4C2​H5​OH→2(C2​H5​O)2​P(S)SH+H2​S

The reaction is usually conducted at a temperature range of 50-65°C, and the ethanol is added gradually to control the reaction rate .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of catalysts to improve yield and product quality. The process includes the addition of phosphorus pentasulfide to a mixture of ethanol and a catalyst, followed by heating and stirring. The reaction mixture is then cooled, and the product is separated and purified .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form various oxidized products, including phosphorothioates.

    Reduction: The compound can be reduced to form phosphorodithioates.

    Substitution: It can participate in substitution reactions where the ethoxy groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

O,O-Diethyl dithiophosphate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • O,O-Diethyl chlorothiophosphate
  • O,O-Diethyl thiophosphate potassium salt
  • Diethyl dithiophosphate ammonium salt

Comparison: O,O-Diethyl dithiophosphate is unique due to its specific chemical structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful in coordination chemistry and industrial applications. Compared to similar compounds, it has a higher reactivity and selectivity in certain chemical reactions, making it a valuable reagent in various synthetic processes .

Properties

IUPAC Name

diethoxy-sulfanyl-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C4H11O2PS2/c1-3-5-7(8,9)6-4-2/h3-4H2,1-2H3,(H,8,9)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IRDLUHRVLVEUHA-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(OCC)S
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H11O2PS2
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Related CAS

1068-22-0 (ammonium salt), 1068-23-1 (lead salt), 3338-24-7 (hydrochloride salt), 3454-66-8 (potassium salt)
Record name O,O-Diethyl phosphorodithioate
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DSSTOX Substance ID

DTXSID6027133
Record name Diethyl dithiophosphoric acid
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Molecular Weight

186.2 g/mol
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Physical Description

Liquid, Clear almost colorless liquid; [MSDSonline]
Record name Phosphorodithioic acid, O,O-diethyl ester
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Vapor Pressure

0.05 [mmHg]
Record name O,O-Diethyl phosphorodithioate
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CAS No.

298-06-6, 52857-42-8
Record name O,O-Diethyl dithiophosphate
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Record name O,O-diethyl hydrogen phosphorodithioate
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Record name O,O-DIETHYL PHOSPHORODITHIOATE
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Synthesis routes and methods

Procedure details

203 g of ammonium-O,O-diethyldithiophosphate was added within 5 minutes with agitation to 485 g of 75% phosphoric acid. The reaction temperature dropped from initially 24° C down to 17° C after a post-reaction period of 10 minutes. The liquid reaction mixture was delivered to a separating vessel. It was allowed to remain therein for 10 minutes and 182.9 g of dithiophosphoric acid-O,O-diethylester was obtained as the upper phase. The yield was 98.2% of the theoretical, based on the ammonium-O,O-diethyldithiophosphate used. The product so made had a purity of 99.9% (AgNO3 and NaOH-values) (nD25 = 1.5108).
Name
ammonium O,O-diethyldithiophosphate
Quantity
203 g
Type
reactant
Reaction Step One
Quantity
485 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for O,O-Diethyl dithiophosphate?

A1: this compound, also known as diethyl dithiophosphate or simply dtp, has the molecular formula C4H10O2PS2 and a molecular weight of 186.25 g/mol. While specific spectroscopic data isn't directly provided in the abstracts, key techniques used in the research include 31P NMR spectroscopy [ [], [], [], [], [], [], [], [] ] and 13C NMR spectroscopy [ [], [] ]. These techniques are particularly useful for studying the structure, reactions, and interactions of phosphorus-containing compounds like this compound.

Q2: How does this compound interact with metal ions?

A2: this compound acts as a bidentate ligand, meaning it can bind to a metal ion through two donor atoms, in this case, the two sulfur atoms. This interaction forms a four-membered chelate ring with the metal ion [ [], [] ]. The strength of this metal-sulfur bond influences the stability and reactivity of the resulting metal complex [ [], [], [] ].

Q3: How does the alkyl chain length of dialkyl dithiophosphates affect their hydrolysis rate in a heterogeneous solvent system?

A3: Research indicates that in a heterogeneous solvent system (like a mixture of n-heptane and p-xylene), the hydrolysis rate of zinc(II) bis(O,O-dialkyl dithiophosphates) becomes dependent on the size of the alkyl substituents. Larger alkyl groups create a more significant hydrophobic barrier around the zinc atom, slowing down the hydrolysis process [ [] ]. This effect is less pronounced in homogeneous solvent systems due to hydrophobic interactions [ [] ].

Q4: What is the mechanism of hydrolysis for metal(II) bis(O,O-diethyl dithiophosphates)?

A4: Studies using 31P NMR spectroscopy have illuminated the hydrolysis mechanism of metal(II) bis(O,O-diethyl dithiophosphates), particularly for zinc, cadmium, and nickel complexes [ [], [], [] ]. The process involves an attack of water at the metal center, leading to the release of O,O-diethyl S-hydrogen phosphorodithioate as the primary hydrolysis product. The reaction proceeds through various intermediates like O,O-diethyl S-hydrogen dithiophosphate, thiophosphoric acid, and potentially hydrated metal complexes [ [], [], [] ].

Q5: How does the presence of amines affect the hydrolysis of zinc(II) bis(O,O-dialkyl dithiophosphates)?

A5: Research suggests that amines, often used as dispersant additives in lubricants, can inhibit the hydrolysis of zinc(II) bis(O,O-dialkyl dithiophosphates). This inhibition is attributed to the consumption of catalytic phosphoric acids produced during hydrolysis by the amines, effectively delaying the reaction [ [] ].

Q6: Can this compound be used for preconcentration and extraction of metal ions?

A6: Yes, this compound has shown excellent potential as a complexing agent in various extraction techniques like cloud point extraction (CPE) [ [], [], [] ] and dispersive liquid-liquid microextraction (DLLME) [ [] ]. These methods leverage the strong affinity of this compound for certain metal ions, enabling efficient preconcentration and separation from complex matrices like water samples, biological samples, and steel [ [], [], [], [] ].

Q7: Are there computational chemistry studies on this compound metal complexes?

A7: Yes, computational methods are valuable tools for studying the electronic structure and bonding in this compound complexes. For instance, ab initio calculations and density functional theory (DFT) have been used to investigate the electronic structures of nickel, palladium, and platinum complexes with this compound, providing insights into their bonding characteristics and spectroscopic properties [ [] ]. Furthermore, studies have used CASSCF calculations, ligand-field DFT, and quantum chemical topological analysis to quantify covalency and orbital interaction effects in americium this compound complexes, revealing greater covalency compared to analogous neodymium complexes [ [] ].

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